Glutathione synthesis-IN-1
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Overview
Description
Glutathione synthesis-IN-1 is a compound that plays a crucial role in the biosynthesis of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. Glutathione is a vital antioxidant that protects cells from oxidative stress and maintains redox balance. It is widely used in various fields, including medicine, food, and cosmetics, due to its detoxifying and immune-boosting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutathione synthesis-IN-1 involves a two-step enzymatic reaction. In the first step, glutamate and cysteine are condensed to form γ-glutamylcysteine by the enzyme γ-glutamylcysteine synthetase. This reaction requires adenosine triphosphate (ATP) as an energy source. In the second step, γ-glutamylcysteine is combined with glycine by the enzyme glutathione synthetase to produce glutathione .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of Saccharomyces cerevisiae or Escherichia coli. These microorganisms are optimized to produce high yields of glutathione through controlled fermentation processes. The fermentation medium is carefully designed to include necessary precursors, such as glutamic acid, cysteine, and glycine, along with other nutrients to support microbial growth .
Chemical Reactions Analysis
Types of Reactions
Glutathione synthesis-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Glutathione can be oxidized to form glutathione disulfide (GSSG).
Reduction: Glutathione disulfide can be reduced back to glutathione by the enzyme glutathione reductase.
Conjugation: Glutathione can conjugate with various electrophilic compounds through the action of glutathione S-transferases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing agents: Nicotinamide adenine dinucleotide phosphate (NADPH).
Major Products
The major products formed from these reactions include:
Glutathione disulfide (GSSG): Formed through the oxidation of glutathione.
Glutathione conjugates: Formed through the conjugation of glutathione with various electrophiles.
Scientific Research Applications
Glutathione synthesis-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a reducing agent and a nucleophilic center in various chemical reactions.
Biology: Plays a critical role in maintaining cellular redox homeostasis and protecting cells from oxidative damage.
Medicine: Used in the treatment of diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and liver disorders.
Industry: Employed in the food and cosmetics industries for its antioxidant properties and ability to enhance the shelf life of products
Mechanism of Action
Glutathione synthesis-IN-1 exerts its effects through several mechanisms:
Redox Regulation: It maintains the redox balance within cells by participating in oxidation-reduction reactions.
Detoxification: It conjugates with harmful electrophiles, rendering them less toxic and facilitating their excretion.
Immune Modulation: It enhances immune function by maintaining the redox state of immune cells
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: A precursor to glutathione that also has antioxidant properties.
Alpha-lipoic acid: An antioxidant that can regenerate other antioxidants, including glutathione.
Vitamin C: An antioxidant that works synergistically with glutathione to protect cells from oxidative damage.
Uniqueness
Glutathione synthesis-IN-1 is unique due to its direct involvement in the biosynthesis of glutathione, making it a critical component in maintaining cellular redox balance and protecting against oxidative stress. Unlike other antioxidants, it can directly participate in detoxification reactions and modulate immune function .
Properties
Molecular Formula |
C21H16O3 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C21H16O3/c22-20-13-10-16(14-19(20)21(23)24)7-6-15-8-11-18(12-9-15)17-4-2-1-3-5-17/h1-14,22H,(H,23,24)/b7-6+ |
InChI Key |
PTIOBWXSSXHDCF-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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